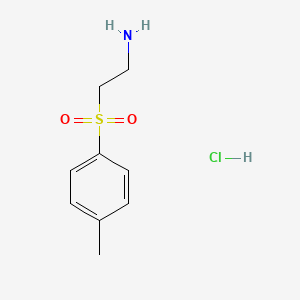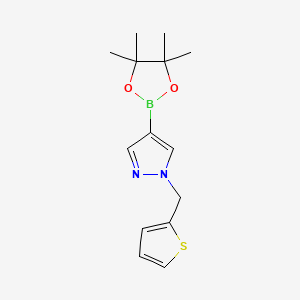
2-氟-4-甲基苄胺
描述
2-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position
科学研究应用
2-Fluoro-4-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
2-Fluoro-4-methylbenzylamine is a chemical compound used in proteomics research . .
Mode of Action
It is known to be used in the synthesis of other compounds , suggesting that it may act as a building block in chemical reactions.
Biochemical Pathways
It is used in proteomics research , indicating that it may play a role in protein-related biochemical pathways.
Result of Action
It is used in the synthesis of other compounds , suggesting that its primary action may be as a building block in chemical reactions.
Action Environment
It is recommended to store the compound in a tightly closed container, in a cool and dry place , indicating that temperature and moisture may affect its stability.
生化分析
Biochemical Properties
2-Fluoro-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amine group. The fluorine atom in the compound can influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules .
Cellular Effects
The effects of 2-Fluoro-4-methylbenzylamine on cells and cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors or intracellular proteins, leading to changes in signal transduction pathways. These interactions can result in alterations in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-methylbenzylamine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, potentially leading to more potent biological effects. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-methylbenzylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical transformations that can alter its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-methylbenzylamine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the biological activity of the compound significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2-Fluoro-4-methylbenzylamine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze oxidation reactions. The compound may also undergo phase II metabolic reactions, where it is conjugated with endogenous molecules to increase its hydrophilicity and facilitate excretion. These metabolic processes can affect the compound’s bioavailability and biological activity .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-methylbenzylamine is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation in specific tissues can influence its biological effects. For example, its distribution in the liver or kidneys can affect its metabolism and excretion .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-methylbenzylamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization in the nucleus can influence gene expression, while localization in the mitochondria can affect cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzylamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-methylbenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-4-methylbenzylamine may involve the use of catalytic hydrogenation of 2-fluoro-4-methylbenzonitrile. This process requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 2-Fluoro-4-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-4-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-fluoro-4-methylbenzyl alcohol, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like 2-fluoro-4-methylbenzyl ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 2-Fluoro-4-methylbenzaldehyde.
Reduction: 2-Fluoro-4-methylbenzyl alcohol.
Substitution: 2-Fluoro-4-methylbenzyl ethers or esters.
相似化合物的比较
4-Fluoro-α-methylbenzylamine: Similar structure but with a different substitution pattern.
2-Fluorobenzylamine: Lacks the methyl group at the fourth position.
4-Methylbenzylamine: Lacks the fluorine atom at the second position.
Uniqueness: 2-Fluoro-4-methylbenzylamine is unique due to the combined presence of both a fluorine atom and a methyl group on the benzene ring. This dual substitution can significantly alter its chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
属性
IUPAC Name |
(2-fluoro-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRUYSDAUXURDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590639 | |
| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-01-4 | |
| Record name | 2-Fluoro-4-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
